オルチプラズ
概要
説明
オルチプラズ: ジチオレンチオン 系有機硫黄化合物です。その化学予防剤 としての可能性により注目を集めています。 オルチプラズは、膀胱、血液、結腸、腎臓、肝臓、肺、膵臓、胃、気管、皮膚、乳房組織など、さまざまな組織における癌の発生を抑制する能力について研究されています .
2. 製法
合成経路:: オルチプラズはさまざまな経路で合成できます。一般的な方法の1つは、2,3-ジメルカプト-1-プロパノール と1,2-ジクロロエタン の縮合反応です。 反応はチオール-ジスルフィド交換を介して進行し、オルチプラズの生成をもたらします .
工業生産:: オルチプラズは主に研究室で研究されていますが、工業規模での生産方法はあまり広くは文書化されていません。大規模な合成と製造プロセスを探求するためには、さらなる研究が必要です。
科学的研究の応用
Cancer Chemoprevention:: Oltipraz’s most notable application lies in its potential to prevent cancer. Studies have demonstrated its efficacy in rodent models, inhibiting tumor formation in various tissues. Its anti-cancer properties make it a promising candidate for further research and clinical investigations .
作用機序
Nrf2活性化:: オルチプラズは、核内因子赤血球系2関連因子2 (Nrf2) の強力な活性化剤として作用します。解毒酵素を誘導することにより、酸化ストレスと毒性化合物に対する細胞防御を強化します。 さらに、オルチプラズはNrf2を安定化させ、抗酸化遺伝子の発現を増加させ、薬物誘発性肝障害から保護します .
生化学分析
Biochemical Properties
Oltipraz plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the nuclear factor erythroid 2-related factor 2 (Nrf2), which is a key regulator of the antioxidant response. Oltipraz activates Nrf2, leading to the induction of detoxification enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase . These interactions enhance the body’s ability to detoxify carcinogens and protect against oxidative stress.
Cellular Effects
Oltipraz exerts various effects on different types of cells and cellular processes. In glioblastoma cells, oltipraz induces the generation of reactive oxygen species, mitochondrial depolarization, caspase 3/7-mediated apoptosis, nuclear condensation, and DNA fragmentation . It also decreases the levels of glutathione, vimentin, and β-catenin, which are associated with epithelial-mesenchymal transition. Additionally, oltipraz has been shown to inhibit angiogenesis, a process critical for tumor growth, by reducing microvessel formation in both human and rodent bioassays .
Molecular Mechanism
The molecular mechanism of oltipraz involves several pathways. Oltipraz inhibits the activity of hypoxia-inducible factor-1α (HIF-1α) by increasing its ubiquitination and degradation . This inhibition is mediated through the p70 ribosomal S6 kinase-1 pathway and the scavenging of hydrogen peroxide. Oltipraz also activates the Nrf2 pathway, leading to the induction of detoxification enzymes and protection against oxidative stress . Furthermore, oltipraz has been shown to inhibit fatty acid synthesis through the AMPK-S6K1 pathway and the LXRg-SREBP-1c pathway in the liver .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oltipraz change over time. Pharmacokinetic studies have shown that oltipraz has a short half-life of approximately 4 to 5 hours . Daily administration of oltipraz can sustain a steady state with insignificant variations. Long-term studies have demonstrated that oltipraz can promote liver regeneration after partial hepatectomy by enhancing the nuclear translocation of CCAAT/enhancer-binding protein β (C/EBPβ) and the expression of cyclin E .
Dosage Effects in Animal Models
The effects of oltipraz vary with different dosages in animal models. In studies involving liver fibrosis or cirrhosis, oltipraz treatment showed a trend of decreasing hepatic collagen area and plasma transforming growth factor-β1 levels . High doses of oltipraz have been associated with adverse effects such as neurotoxicity and gastrointestinal toxicity . In a dose-dependent manner, oltipraz has been shown to inhibit tumor growth and angiogenesis in animal models .
Metabolic Pathways
Oltipraz is involved in several metabolic pathways, primarily through the activation of the Nrf2 pathway. This activation leads to the induction of detoxification enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase . Oltipraz also inhibits fatty acid synthesis through the AMPK-S6K1 pathway and the LXRg-SREBP-1c pathway in the liver . Additionally, oltipraz has been shown to protect against acetaminophen-induced liver injury by inducing NAD(P)H:quinone oxidoreductase expression and enhancing glutathione recovery .
Transport and Distribution
Oltipraz is transported and distributed within cells and tissues through various mechanisms. Pharmacokinetic studies have shown that oltipraz undergoes metabolism by molecular rearrangement to yield a pyrrolopyrazine derivative, which is further metabolized into multiple conjugates . The absorption of oltipraz is rapid, with a mean time to peak plasma concentration of approximately 2.2 hours . The distribution of oltipraz is influenced by its interaction with transporters and binding proteins, which affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of oltipraz involves its nuclear translocation and interaction with specific biomolecules. Oltipraz treatment has been shown to increase the nuclear accumulation of CCAAT/enhancer-binding protein β (C/EBPβ) and enhance its DNA-binding activity . This nuclear translocation is mediated through the phosphatidylinositol 3-kinase pathway and is essential for the promotion of liver regeneration after partial hepatectomy . Additionally, oltipraz has been shown to inhibit the activity of hypoxia-inducible factor-1α by promoting its ubiquitination and degradation .
準備方法
Synthetic Routes:: Oltipraz can be synthesized through various routes. One common method involves the condensation of 2,3-dimercapto-1-propanol with 1,2-dichloroethane . The reaction proceeds via thiol-disulfide exchange, resulting in the formation of Oltipraz .
Industrial Production:: While Oltipraz is primarily studied in research settings, its industrial-scale production methods are not widely documented. Further research is needed to explore large-scale synthesis and manufacturing processes.
化学反応の分析
反応性:: オルチプラズは、次のようなさまざまな種類の反応を起こします。
酸化: ジスルフィドを形成するために酸化される可能性があります。
還元: ジスルフィド結合の還元により、活性化合物が得られます。
置換: オルチプラズは、さまざまな求電子剤との置換反応に参加できます。
還元: 水素化ホウ素ナトリウム (NaBH₄) またはその他の還元剤。
酸化: 過酸化水素 (H₂O₂) またはその他の酸化剤。
置換: ハロアルカンまたはその他の求電子剤。
主な生成物:: オルチプラズの還元によって生成される主な生成物は、その生物学的効果に重要な役割を果たす活性型です。
4. 科学研究への応用
化学予防:: オルチプラズの最も注目すべき応用は、癌を予防する可能性にあります。研究では、さまざまな組織における腫瘍形成を抑制する、げっ歯類モデルでの有効性が示されています。 その抗癌特性により、さらなる研究と臨床調査のための有望な候補となっています .
類似化合物との比較
オルチプラズのユニークさは、化学予防剤とNrf2活性化剤の両方の役割を果たすことです。他のジチオレンチオンが存在しますが、オルチプラズはその特定の性質の組み合わせにより際立っています。
特性
IUPAC Name |
4-methyl-5-pyrazin-2-yldithiole-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNAQFVBEHDJQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SSC1=S)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021079 | |
Record name | Oltipraz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64224-21-1 | |
Record name | Oltipraz | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64224-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oltipraz [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064224211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oltipraz | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12539 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oltipraz | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oltipraz | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oltipraz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oltipraz | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLTIPRAZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N510JUL1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oltipraz | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041967 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。